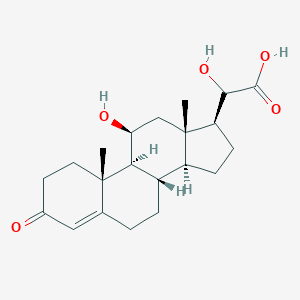

Pregn-4-en-21-oic acid,11,20-dihydroxy-3-oxo-, (11b)-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Pregn-4-en-21-oic acid,11,20-dihydroxy-3-oxo-, (11b)- is a steroidal compound that plays a significant role in various biochemical processes. It is a metabolite of corticosterone and is typically elevated in the liver. This compound is involved in the regulation of energy homeostasis and immune responses through its interaction with specific receptors and enzymes .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Pregn-4-en-21-oic acid,11,20-dihydroxy-3-oxo-, (11b)- involves the conversion of corticosterone through a series of oxidation and reduction reactions. The in vivo conversion of corticosterone to this compound proceeds via the aldehyde intermediate 11b-hydroxy-3,20-dioxopregn-4-en-21-al. Cytochrome P450 3A4 (CYP3A4) is known to convert corticosterone to this intermediate .

Industrial Production Methods:

生物活性

Pregn-4-en-21-oic acid, 11,20-dihydroxy-3-oxo-, (11b)-, also known as 11β,20-dihydroxy-3-oxopregn-4-en-21-oic acid, is a steroidal compound that has garnered attention for its significant biological activities. This compound serves as a metabolite of corticosterone and plays crucial roles in various physiological processes, including energy homeostasis and immune response regulation.

| Property | Value |

|---|---|

| Molecular Formula | C21H30O5 |

| Molecular Weight | 362.5 g/mol |

| CAS Number | 75879-79-7 |

| IUPAC Name | 2-hydroxy-2-[(8S,9S,10R,11S,13S,14S,17S)-11-hydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]acetic acid |

Pregn-4-en-21-oic acid acts primarily through its interaction with specific receptors and enzymes in the body. It is known to modulate glucocorticoid receptor activity and can influence metabolic pathways related to lipid metabolism and inflammation. The compound's synthesis involves the conversion of corticosterone via cytochrome P450 enzymes (specifically CYP3A4), leading to its biological functionality in the liver and other tissues .

Biological Activities

- Anti-inflammatory Effects : The compound has been shown to exert anti-inflammatory effects by regulating the expression of pro-inflammatory cytokines. Studies indicate that it can inhibit the activation of NF-kB pathways, which are critical in inflammatory responses .

- Metabolic Regulation : Pregn-4-en-21-oic acid plays a role in energy homeostasis. It influences glucose metabolism and lipid profiles by acting on liver cells to regulate insulin sensitivity and fat storage .

- Immunomodulation : This compound has demonstrated immunomodulatory properties by affecting T-cell activation and proliferation. It can enhance or suppress immune responses depending on the physiological context .

Case Study 1: Anti-inflammatory Properties

A study investigated the anti-inflammatory effects of Pregn-4-en-21-oic acid on macrophages stimulated with lipopolysaccharides (LPS). The results showed a significant reduction in the production of TNF-alpha and IL-6 cytokines when treated with the compound at varying concentrations. This suggests its potential use in treating inflammatory diseases.

Case Study 2: Metabolic Effects

In an animal model of obesity-induced insulin resistance, administration of Pregn-4-en-21-oic acid led to improved insulin sensitivity and reduced hepatic steatosis. The study highlighted its role in modulating lipid metabolism and suggested potential therapeutic applications for metabolic disorders .

科学研究应用

The structure of DHOPA features a steroid backbone with hydroxyl groups at the 11 and 20 positions. The presence of these functional groups contributes to its biological activity and interaction with various receptors.

Biochemical Pathways

DHOPA plays a crucial role in several metabolic pathways:

- Corticosterone Metabolism : It is produced from corticosterone through enzymatic conversion involving cytochrome P450 enzymes, specifically CYP3A4. This enzyme facilitates the conversion of corticosterone to DHOPA via an aldehyde intermediate .

- Energy Homeostasis : DHOPA has been implicated in the regulation of energy balance and metabolism. Studies have shown that its levels can be significantly elevated in response to peroxisome proliferator-activated receptor alpha (PPARα) agonists, indicating its role in lipid metabolism and energy expenditure .

Potential Therapeutic Uses

Research indicates that DHOPA may have therapeutic potential in various conditions:

- Metabolic Disorders : Given its role in lipid metabolism, DHOPA could be explored as a biomarker or therapeutic target for conditions like obesity and diabetes .

- Immune Response Modulation : The compound's involvement in immune regulation suggests potential applications in autoimmune diseases or conditions characterized by chronic inflammation .

Biomarker Development

DHOPA has been identified as a biomarker for assessing PPARα activation. Its elevated levels can indicate metabolic changes due to pharmacological interventions or dietary modifications . This application is particularly relevant for drug development and personalized medicine.

Case Study 1: PPARα Agonist Treatment

A study conducted on animal models treated with PPARα agonists demonstrated a significant increase (up to 50 times) in DHOPA levels compared to control groups. This finding supports the hypothesis that DHOPA can serve as a reliable biomarker for monitoring metabolic responses to pharmacological agents targeting PPARα .

Case Study 2: Corticosteroid Metabolism in Liver Disease

Research has shown that DHOPA levels are markedly elevated in liver disease models. The correlation between increased DHOPA and liver dysfunction highlights its potential utility as a diagnostic marker for hepatic conditions .

属性

CAS 编号 |

75879-79-7 |

|---|---|

分子式 |

C21H30O5 |

分子量 |

362.5 g/mol |

IUPAC 名称 |

2-hydroxy-2-[(8S,9S,10R,11S,13S,14S,17S)-11-hydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]acetic acid |

InChI |

InChI=1S/C21H30O5/c1-20-8-7-12(22)9-11(20)3-4-13-14-5-6-15(18(24)19(25)26)21(14,2)10-16(23)17(13)20/h9,13-18,23-24H,3-8,10H2,1-2H3,(H,25,26)/t13-,14-,15+,16-,17+,18?,20-,21-/m0/s1 |

InChI 键 |

NCZRCNAAHNGILW-WVQAOHMYSA-N |

SMILES |

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4C(C(=O)O)O)C)O |

手性 SMILES |

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@H]4C(C(=O)O)O)C)O |

规范 SMILES |

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4C(C(=O)O)O)C)O |

同义词 |

11β,20-Dihydroxy-3-oxopregn-4-en-21-oic Acid |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。